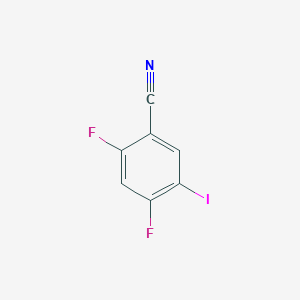

2,4-Difluoro-5-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMVOHMOJJWBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803837-32-2 | |

| Record name | 2,4-Difluoro-5-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Halogenated Aromatic Compounds in Synthesis

The journey of halogenated aromatic compounds in synthetic chemistry is a rich narrative of discovery and innovation. Initially, these compounds were primarily accessed through electrophilic aromatic substitution reactions, a classic method for introducing halogen atoms onto a benzene (B151609) ring. wikipedia.org This process involves the reaction of an aromatic compound with a halogen, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogenating agent. wikipedia.org Over time, the repertoire of halogenation techniques expanded to include methods like the Sandmeyer and Gattermann reactions, which provided pathways to aryl halides from diazonium salts.

The true value of halogenated aromatics lies in their ability to serve as versatile synthetic intermediates. acs.org The carbon-halogen bond, with its inherent polarity and the good leaving group ability of halides, allows these compounds to participate in a wide range of transformations, including nucleophilic substitution and elimination reactions. acs.org Furthermore, the development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, revolutionized the use of aryl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity. These reactions have become indispensable tools for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.orgresearchgate.net The persistence of some halogenated aromatic compounds in the environment has also spurred research into their biodegradation and transformation. nih.gov

Strategic Importance of Benzonitrile Derivatives in Synthetic Chemistry

Benzonitrile (B105546) and its derivatives are a critically important class of organic compounds, characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group. atamankimya.com The nitrile group is a highly versatile functional group that can be readily converted into a variety of other functionalities, including amines, amides, carboxylic acids, and aldehydes. acs.orgacs.org This chemical flexibility makes benzonitriles valuable precursors in the synthesis of a wide array of organic molecules. atamankimya.comrsc.org

In addition to their role as synthetic intermediates, benzonitriles are integral components in many industrially significant products. They are used in the production of pharmaceuticals, dyes, and agrochemicals. atamankimya.comrsc.org For instance, certain benzonitrile derivatives have shown potential as inhibitors of epidermal growth factor tyrosine kinase, a target in cancer therapy. nih.gov The synthesis of benzonitriles can be achieved through various methods, including the ammoxidation of toluene, the cyanation of benzene halides, and the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride. rsc.org The development of greener synthetic routes, such as those utilizing ionic liquids, continues to be an active area of research. rsc.org

Overview of 2,4 Difluoro 5 Iodobenzonitrile Within the Landscape of Poly Functionalized Arenes

De Novo Synthetic Routes to the this compound Core

The construction of the this compound scaffold from basic starting materials can be approached through several strategic pathways. These de novo syntheses focus on the sequential or convergent introduction of the fluorine, iodine, and nitrile functionalities onto a benzene (B151609) ring.

Regioselective Iodination of Difluorobenzonitrile Precursors

A primary strategy for synthesizing this compound involves the direct iodination of a difluorobenzonitrile precursor. vulcanchem.com The success of this approach hinges on controlling the regioselectivity of the iodination reaction, directing the iodine atom to the desired position on the aromatic ring.

The directing effects of the existing fluorine and nitrile substituents on the benzonitrile (B105546) ring play a crucial role in the outcome of the electrophilic iodination. A plausible route involves the iodination of 2,4-difluorobenzonitrile (B34149). vulcanchem.com Various iodinating reagents and conditions can be employed to achieve this transformation. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine with an oxidizing agent, are commonly used for the iodination of aromatic compounds. ajol.infonih.gov The specific conditions, such as solvent and temperature, are optimized to maximize the yield of the desired 5-iodo isomer. For instance, the iodination of similar chlorinated aromatic compounds has been achieved with high regioselectivity using silver salts like Ag2SO4 in conjunction with iodine. nih.gov

A general method for the regioselective iodination of aryl amines, which are structurally related to benzonitriles in terms of directing effects, utilizes 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate, highlighting the diverse reagents available for such transformations. ajol.info

Fluorination Strategies for Iodobenzonitrile Scaffolds

An alternative synthetic approach involves the introduction of fluorine atoms onto an existing iodobenzonitrile framework. This can be a challenging transformation, often requiring specialized fluorinating agents and carefully controlled reaction conditions.

Nucleophilic aromatic substitution (SNAr) reactions can be employed where a suitably activated iodobenzonitrile precursor, for example, one containing nitro or other electron-withdrawing groups, reacts with a fluoride (B91410) source. umich.edu The development of practical fluorination methods is an active area of research, with various reagents available for introducing fluorine into organic molecules. tcichemicals.com These are broadly classified as nucleophilic and electrophilic fluorinating agents. tcichemicals.com

Late-stage fluorination is a particularly attractive strategy in multi-step syntheses. google.com It allows for the introduction of fluorine at a later point, potentially simplifying the handling of volatile or reactive fluorinated intermediates.

Introduction of the Nitrile Functionality

The nitrile group can be introduced onto a difluoroiodobenzene ring through several established methods. One of the most common is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide.

Alternatively, the dehydration of a primary amide (R-CONH2) can yield a nitrile. libretexts.org This method is quite general and can be achieved using various dehydrating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). libretexts.org Another route is the SN2 reaction of a cyanide salt with an appropriate alkyl halide, although this is more applicable to aliphatic systems. libretexts.org The cyano group can also be introduced via palladium-catalyzed cyanation of an aryl halide or triflate.

Advanced Functionalization Techniques for this compound

Once the this compound core is synthesized, its iodine substituent provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures.

Directed Metalation and Subsequent Electrophilic Quenching for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.eduacs.org In the context of this compound, the fluorine and nitrile groups can direct metalation (lithiation or zincation) to specific positions on the ring. usp.br The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

The use of highly hindered amide bases like TMPMgCl·LiCl has proven effective for the directed metalation of electron-poor arenes and heteroarenes that contain sensitive functional groups. harvard.edu This technique allows for the precise introduction of substituents, expanding the chemical space accessible from the initial this compound scaffold. For example, a related compound, 2,4-difluoro-1-nitrobenzene, undergoes directed zincation with TMPZnCl·LiCl, followed by a Negishi cross-coupling to introduce an ester group. tum.de

Palladium-Catalyzed Synthetic Routes

The iodine atom in this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed reactions involving iodoarenes include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond. chemshuttle.com

Heck Reaction: Coupling with an alkene to form a substituted alkene. eiu.edu

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond.

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

Stille Coupling: Reaction with an organostannane reagent.

These reactions offer a modular approach to building molecular complexity, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and other functional groups at the 5-position of the 2,4-difluorobenzonitrile core. For instance, the palladium-catalyzed coupling of aryl iodides with CuCF2PO(OEt)2 has been developed to introduce the difluoromethylphosphonate group. thieme-connect.com

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions have long been a cornerstone in the synthesis of aryl nitriles and aryl halides, offering a versatile and effective means to introduce cyano and iodo functionalities onto aromatic rings. While direct copper-catalyzed synthesis of this compound is not extensively detailed in readily available literature, the principles can be extrapolated from reactions involving similar poly-fluorinated aromatic compounds.

The synthesis of poly-fluorinated iodobenzonitriles can be approached through two primary copper-catalyzed pathways: the cyanation of a pre-existing poly-fluorinated aryl iodide or the iodination of a poly-fluorinated benzonitrile.

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, a classic method for converting aryl halides to aryl nitriles using copper(I) cyanide, remains a relevant strategy. acs.org This reaction typically requires high temperatures, but advancements have introduced milder conditions through the use of ligands and various copper sources. For a substrate like 2,4-difluoro-1,5-diiodobenzene, a selective copper-catalyzed cyanation could potentially be achieved. The reactivity difference between the two iodine atoms, influenced by the electronic effects of the fluorine atoms, would be a critical factor in achieving mono-cyanation.

A general representation of this copper-catalyzed cyanation is shown below:

Modern protocols often employ catalytic amounts of copper along with a stoichiometric cyanide source, such as K4[Fe(CN)6] or trimethylsilyl (B98337) cyanide, in the presence of a palladium co-catalyst, although copper-only systems are also utilized. mdpi.com

Copper-Catalyzed Iodination: The introduction of an iodine atom onto a difluorobenzonitrile scaffold can also be mediated by copper. One-pot procedures involving an initial electrophilic iodination of an electron-rich arene followed by a copper-catalyzed arylation have been developed. nih.gov In the context of synthesizing this compound, a difluorobenzonitrile could potentially undergo a copper-catalyzed C-H iodination. However, the regioselectivity of such a reaction would be a significant challenge, dictated by the directing effects of the fluorine and cyano groups.

Research has demonstrated the copper-catalyzed cross-coupling of arenes like 3,5-difluorobenzonitrile (B1349092) with electron-rich heterocycles following an iodination step. nih.gov This indicates the feasibility of copper-catalyzed reactions involving fluorinated benzonitriles.

The following table summarizes representative conditions for copper-catalyzed reactions on related aromatic halides.

| Catalyst System | Substrate Example | Reagent | Product | Yield (%) | Reference |

| CuI/phenanthroline | 1,3-dimethoxybenzene and 3,5-difluoronitrobenzene | Iodine, K3PO4 | Cross-coupled product | Excellent | nih.gov |

| CuI | 4-iodobenzonitrile (B145841) | Me3SiCF2PO(OEt)2, CsF | Diethyl (4-cyanophenyl)difluoromethylphosphonate | 57 | acs.org |

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. These emerging strategies aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Mechanochemical Synthesis of Halogenated Aromatics

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a green alternative to traditional solvent-based synthesis. nih.govbeilstein-journals.org This technique can lead to shorter reaction times, higher yields, and reduced waste. nih.gov

The halogenation of aromatic compounds can be effectively carried out using mechanochemical methods. beilstein-journals.org Typically, a solid aromatic substrate is milled with a halogen source, such as an N-halosuccinimide (NXS), often in the presence of a catalyst. nih.gov For the synthesis of halogenated benzonitriles, this approach could provide a direct and solvent-free route.

The process can be performed under neat grinding (NG) or liquid-assisted grinding (LAG) conditions, where a small amount of liquid is added to enhance reactivity. nih.govbeilstein-journals.org Palladium(II) catalysts have been used in the mechanochemical halogenation of some aromatic C-H bonds. nih.gov

A general scheme for mechanochemical halogenation is:

The following table highlights examples of mechanochemical halogenation of aromatic compounds.

| Substrate | Halogenating Agent | Catalyst | Conditions | Product | Reference |

| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | [Cp*RhCl2]2/AgSbF6 | Ball Mill | Brominated product | nih.gov |

| Phenols and Anilines | N-Halosuccinimides (NXS) | None | Liquid-Assisted Grinding (PEG-400) | Halogenated phenols/anilines | researchgate.net |

Photoredox Catalysis in Halogenated Benzonitrile Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgprinceton.edu This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates. acs.org

In the context of halogenated benzonitrile synthesis, photoredox catalysis can be applied in several ways. For instance, the cyanation of aryl halides can be achieved using a dual photoredox and nickel catalysis system. chinesechemsoc.org This method avoids the use of highly toxic cyanide sources and operates at room temperature. chinesechemsoc.org A photocatalyst, upon excitation, oxidizes a Ni(II) intermediate to a Ni(III) species, which then facilitates the C-CN bond formation. chinesechemsoc.org

Additionally, photoredox catalysis can be used for the dehalogenation of compounds like 2-bromobenzonitrile, demonstrating the ability to manipulate halogenated aromatic systems using light-driven processes. nih.gov The development of organic photoredox catalysts, such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) (3DPA2FBN), further expands the scope of these reactions. researchgate.net

A representative photoredox catalytic cycle for cyanation might involve the following key steps:

Excitation of the photocatalyst (PC) by visible light.

Single-electron transfer from the excited PC to a Ni(II)-aryl complex.

Formation of a Ni(III)-aryl intermediate.

Cyanide transfer and reductive elimination to yield the aryl nitrile.

Chemoenzymatic Approaches for Fluorinated Aryl Compounds

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create complex molecules. nih.gov This strategy is particularly valuable for the synthesis of fluorinated aryl compounds, where regioselective fluorination can be challenging to achieve through traditional chemical methods. nih.gov

One prominent approach involves the use of cytochrome P450 monooxygenases. nih.gov These enzymes can catalyze the hydroxylation of non-activated C-H bonds with high regio- and stereoselectivity. The resulting hydroxyl group can then be chemically converted to a fluorine atom using a deoxofluorinating agent. nih.gov This two-step process allows for the precise introduction of fluorine into a specific position on an aromatic ring. nih.gov

Another chemoenzymatic strategy involves the use of aldolases and phenylalanine ammonia (B1221849) lyases in a cascade reaction to produce fluorinated L-α-amino acids from fluorinated aldehydes. acs.org This demonstrates the potential of combining enzymatic and chemical steps to build complex fluorinated molecules from simple precursors. acs.org

The general principle of a P450-based chemoenzymatic fluorination is as follows:

This approach offers a sustainable and highly selective route to fluorinated aromatics, operating under mild conditions and often in aqueous media.

| Enzymatic Step | Chemical Step | Substrate Example | Product Example | Key Advantage | Reference |

| P450-catalyzed hydroxylation | Deoxofluorination | 2-phenylacetic acid esters | 2-fluoro-2-aryl acetic acid derivatives | Selective fluorination of non-activated sites | nih.gov |

| Aldolase-catalyzed aldol (B89426) reaction | Decarboxylation and reductive amination | Fluorinated aldehydes | Fluorinated aromatic L-α-amino acids | Asymmetric synthesis of chiral fluorinated compounds | acs.org |

Cross-Coupling Reactions of this compound

The iodine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. vulcanchem.com This reactivity is fundamental to its utility in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. researchgate.netlibretexts.org This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netd-nb.infoconsensus.app The reaction is valued for the low toxicity, stability, and commercial availability of the boronic acid reagents. researchgate.net

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position. These reactions typically proceed under mild conditions with good to excellent yields. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency and can be tailored to the specific coupling partners. researchgate.netnih.gov For instance, palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand like SPhos has been shown to be effective for the coupling of aryl halides. units.it

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 °C, 12 h | High | units.it |

| Aryl Iodide | (Het)aryl Boronic Acids | Na₂PdCl₄ / sSPhos | Not specified | Water/Acetonitrile | 37 °C | Good to Excellent | nih.gov |

| Iodobenzene | Arylboronic acids | Pd(COD)Cl₂ on hydroxyapatite | Not specified | Aqueous | Not specified | High turnovers | researchgate.net |

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction for forming C-C bonds, this time between an organic halide and an organozinc compound. wikipedia.orgnumberanalytics.comorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org This reaction tolerates a wide range of functional groups and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov

For this compound, Negishi coupling provides a reliable method for introducing alkyl, aryl, alkenyl, and alkynyl groups. The organozinc reagents can be prepared from the corresponding organic halides, and the subsequent coupling reaction typically proceeds with high efficiency. units.itsigmaaldrich.com Palladium catalysts, such as those with bulky phosphine ligands like X-Phos, are often employed to achieve high yields. nih.gov

Table 2: Key Features of Negishi Cross-Coupling

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium(0) or Nickel complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | wikipedia.orgresearchgate.net |

| Organometallic Reagent | Organozinc compounds (R-ZnX) | wikipedia.orgsigmaaldrich.com |

| Substrate Scope | Couples sp³, sp², and sp carbon centers | wikipedia.org |

| Advantages | High reactivity and functional group tolerance | wikipedia.org |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgpsu.edu This method is known for its versatility and the stability of organostannane reagents to air and moisture. wikipedia.orgthermofisher.com The reaction tolerates a wide array of functional groups, making it a valuable tool in the synthesis of complex molecules. thermofisher.comlibretexts.org

The coupling of this compound via the Stille reaction allows for the formation of C-C bonds with various organic groups. The choice of palladium catalyst and ligands is crucial for the reaction's success, with catalysts like Pd(PPh₃)₄ being commonly used. libretexts.orgorganic-chemistry.org

Table 3: Stille Reaction Components and Features

| Component | Description | Reference |

|---|---|---|

| Electrophile | Organic halides (e.g., this compound) or pseudohalides | wikipedia.org |

| Nucleophile | Organostannanes (R-Sn(Alkyl)₃) | wikipedia.org |

| Catalyst | Palladium(0) complexes | wikipedia.orglibretexts.org |

| Key Advantage | Stability of organotin reagents and broad functional group tolerance | wikipedia.orgthermofisher.com |

| Drawback | Toxicity of tin compounds | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govnumberanalytics.comacsgcipr.org This reaction has become a vital tool for synthesizing arylamines, which are common motifs in pharmaceuticals and other bioactive molecules. numberanalytics.comresearchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgresearchgate.net

In the case of this compound, Buchwald-Hartwig amination enables the introduction of primary or secondary amines at the 5-position. The reaction conditions can be optimized by screening different catalysts, ligands, and bases to achieve high yields. nih.gov

Table 4: Buchwald-Hartwig Amination Reaction Details

| Component | Role | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic partner | This compound, Aryl bromides | acsgcipr.orgnih.gov |

| Amine | Nucleophilic partner | Primary amines, secondary amines | acsgcipr.org |

| Catalyst | Facilitates C-N bond formation | Palladium complexes | nih.govnumberanalytics.com |

| Ligand | Modifies catalyst activity | Bulky, electron-rich phosphines (e.g., XPhos, TrixiePhos) | nih.gov |

| Base | Promotes the reaction | Sodium tert-butoxide, Lithium bis(trimethylsilyl)amide, Cesium carbonate | nih.govdtu.dk |

The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl or aryl-ether bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require high temperatures, modern variations have been developed that proceed under milder conditions, often with the aid of ligands. organic-chemistry.orgalberts.edu.in Copper-mediated couplings are particularly useful for certain transformations that may be challenging with palladium catalysts.

For this compound, Ullmann-type reactions can be employed for C-C bond formation. vulcanchem.com Copper(I) iodide is a common copper source for these transformations. nih.gov These reactions can also be used for other transformations like trifluoromethylation. acs.org

Table 5: Ullmann and Copper-Mediated Reactions

| Reaction Type | Metal | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Classic Ullmann Coupling | Copper | Aryl-Aryl | Typically requires high temperatures | wikipedia.orgorganic-chemistry.org |

| Ullmann-type Reactions | Copper | Aryl-Heteroatom (O, N, S) | Milder conditions with ligands | organic-chemistry.org |

| Copper-Mediated Cross-Coupling | Copper | Aryl-CF₂PO(OEt)₂ | Utilizes copper reagents for specific functionalization | nih.gov |

| Rhodium-catalyzed Ullmann | Rhodium | Aryl-Aryl | Can be performed at room temperature with Grignard reagents | researchgate.net |

Cross-electrophile coupling is an emerging area of synthesis that involves the coupling of two different electrophiles, often driven by a reductant. acs.orgnih.gov These reactions provide an alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. tcichemicals.com Nickel catalysts are commonly employed in these transformations. polimi.itescholarship.org

While specific examples for this compound are not as widely reported as other coupling methods, the principles of cross-electrophile coupling could potentially be applied. This would involve reacting the iodo-substituted benzonitrile with another electrophile in the presence of a suitable nickel or palladium catalyst and a reductant. This approach could be advantageous for introducing alkyl groups, as alkyl halides are readily available coupling partners. tcichemicals.com

Table 6: Principles of Cross-Electrophile Coupling

| Component | Description | Reference |

|---|---|---|

| Coupling Partners | Two different electrophiles (e.g., aryl halide and alkyl halide) | acs.orgtcichemicals.com |

| Catalyst | Typically nickel or palladium complexes | acs.orgpolimi.it |

| Driving Force | Driven by a catalyst reduction cycle, often with a stoichiometric reductant | nih.gov |

| Potential Advantage | Avoids the preparation of often sensitive organometallic reagents | tcichemicals.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for substituted aromatic compounds like this compound. The presence of strong electron-withdrawing groups, such as the nitrile (-CN) and fluoro (-F) substituents, significantly activates the aromatic ring towards attack by nucleophiles. This activation makes the displacement of a leaving group, typically one of the fluorine atoms, a feasible and synthetically useful process.

The substitution of a fluorine atom in this compound via an SNAr reaction can, in principle, occur at either the C-2 or C-4 position. The outcome of the reaction, or its regioselectivity, is highly dependent on the nature of the attacking nucleophile, the reaction conditions, and the electronic and steric environment of the substrate.

Research on analogous compounds, such as 2,4-difluorobenzonitrile and 2,4-difluoronitrobenzene, demonstrates that a high degree of regioselectivity can be achieved. researchgate.net The nitrile group exerts a powerful electron-withdrawing effect, particularly stabilizing a negative charge at the para position (C-4). Consequently, nucleophilic attack is often favored at this position. However, the fluorine at C-2 is also activated. The choice of nucleophile (oxygen-based, sulfur-based, or nitrogen-based) and the solvent system can influence the site of substitution. researchgate.net For instance, studies have shown that deep eutectic solvents (DES) can be employed to control the regiochemical outcome of SNAr reactions on similar difluoro-aromatic systems. researchgate.net The iodine atom at the C-5 position introduces additional steric hindrance and electronic effects that must be considered when predicting the favored reaction site.

| Nucleophile Type | Expected Major Regioisomer | Rationale |

| Nitrogen Nucleophiles (e.g., primary/secondary amines, morpholine) | C-4 Substitution | Strong electronic activation from the para nitrile group often directs amines to this position. researchgate.netresearchgate.net |

| Oxygen Nucleophiles (e.g., phenols, alkoxides) | C-4 Substitution | Similar to nitrogen nucleophiles, the reaction is typically under electronic control, favoring the para position. researchgate.net |

| Sulfur Nucleophiles (e.g., thiols) | C-4 Substitution | Thiols are soft nucleophiles and generally follow the electronically favored pathway, leading to substitution at the C-4 position. researchgate.net |

This table is based on reactivity patterns of analogous 2,4-difluoroaryl compounds.

The mechanism for nucleophilic aromatic substitution on activated rings like this compound is generally accepted to be a two-step addition-elimination process. pressbooks.pubresearchgate.net

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubnumberanalytics.com

Leaving Group Elimination: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, which in this case is a fluoride ion.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitrile and fluorine substituents play a key role in stabilizing this intermediate by delocalizing the negative charge through resonance and inductive effects. pressbooks.pub Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools used to investigate the reaction mechanism in detail. researchgate.net These studies can model the transition state structures, calculate activation energies for attack at different positions, and rationalize the observed regioselectivity by comparing the stability of the possible intermediates. researchgate.netwuxiapptec.commdpi.com

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

The nitrile moiety can be readily transformed through several classic organic reactions. For example, it can be hydrolyzed under acidic or basic conditions to form the corresponding benzamide, which can be further hydrolyzed to a benzoic acid. Catalytic hydrogenation of the nitrile group leads to the formation of a primary amine (a benzylamine (B48309) derivative).

Beyond these simple conversions, the nitrile group is an excellent participant in the synthesis of nitrogen-containing heterocycles. A notable example is its use in annulation reactions to construct quinazoline (B50416) scaffolds, which are important in medicinal chemistry. mdpi.com In these reactions, an ortho-halogenated benzonitrile can react with precursors like 2-aminoaryl alcohols in the presence of a catalyst to build the fused heterocyclic ring system. mdpi.com

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. numberanalytics.com A common example is the [3+2] cycloaddition reaction with 1,3-dipoles. For instance, reaction with nitrile oxides can yield isoxazoles, while reaction with azides can produce tetrazoles. numberanalytics.comnih.gov These cycloaddition reactions are valuable for creating more complex molecular architectures from the relatively simple benzonitrile starting material. numberanalytics.com

C-F Bond Activation and Functionalization Strategies

While the SNAr reaction relies on the activation provided by electron-withdrawing groups to displace fluorine, direct C-F bond activation offers an alternative and powerful strategy for functionalization. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. baranlab.org However, modern synthetic methods, particularly those involving transition metals, have made the selective functionalization of C-F bonds increasingly accessible. baranlab.orgqub.ac.uk

Strategies for C-F bond activation often employ low-valent transition metal complexes (e.g., based on nickel, palladium, or rhodium) that can insert into the C-F bond via oxidative addition. qub.ac.uknih.govacs.org This process can be facilitated by specialized ligands or additives. Once the C-F bond is activated, the fluorine can be replaced by a variety of other groups. This approach is complementary to SNAr and can sometimes achieve different selectivity or be compatible with a broader range of functional groups. Radical-based transformations have also emerged as a powerful method for C-F bond activation in polyfluoroarenes. rsc.org In the context of this compound, these strategies could potentially allow for the selective functionalization of either the C-2 or C-4 fluorine atom under conditions orthogonal to SNAr.

| Activation Strategy | Catalyst/Reagent Type | Description |

| Transition Metal Catalysis | Pd, Ni, Rh, or Cu complexes | Involves oxidative addition of the metal into the C-F bond, followed by reductive elimination to form a new bond. qub.ac.ukacs.org |

| Lewis Acid-Mediated | Strong Lewis acids (e.g., silyl (B83357) cations, Al-based reagents) | The Lewis acid coordinates to the fluorine, weakening the C-F bond and facilitating its cleavage. baranlab.org |

| Radical-Based Methods | Photoredox catalysts, radical initiators | Generates radical intermediates that can lead to C-F bond cleavage and subsequent functionalization. rsc.org |

| Hydrodefluorination | Transition metal hydrides | A specific type of C-F activation where a fluorine atom is replaced by a hydrogen atom. |

This table summarizes general strategies applicable to the C-F bond activation of polyfluoroarenes.

Transition Metal-Catalyzed C-F Activation

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly sought-after transformation in organic synthesis due to the high bond dissociation energy of the C-F bond. For polyfluorinated aromatic compounds, selective C-F bond activation can provide a pathway to novel fluorinated molecules. In the case of this compound, the presence of multiple C-F bonds offers the potential for regioselective functionalization.

Transition metal complexes, particularly those of nickel and palladium, are known to mediate C-F bond activation. The reactivity is often influenced by the electronic and steric environment of the C-F bond. In this compound, the C-F bond at the 2-position is ortho to the nitrile group, while the C-F bond at the 4-position is ortho to the iodine atom. This electronic differentiation could, in principle, be exploited for selective activation under specific catalytic conditions. However, specific studies demonstrating such selective C-F activation for this particular molecule are not prominent in the surveyed literature.

Defluorinative Transformations

Defluorinative transformations involve the cleavage of a C-F bond and the concurrent formation of a new bond. These reactions are valuable for modifying the properties of fluorinated compounds. While general methodologies for the defluorinative functionalization of fluoroaromatics exist, their application to this compound has not been specifically detailed in accessible research. Conceptually, reactions such as hydrodefluorination (replacement of -F with -H) or coupling reactions that proceed via C-F bond cleavage could be envisioned, but experimental data remains scarce.

Exploiting the Iodine Substituent for Further Derivatization

The carbon-iodine (C-I) bond is significantly weaker than the C-F bond, making the iodine substituent the most probable site for initial reactivity in cross-coupling reactions. The iodine atom in this compound serves as a key functional group for a wide array of palladium-catalyzed and other transition metal-catalyzed transformations. These reactions allow for the introduction of various substituents at the 5-position of the benzonitrile ring, providing a modular approach to a diverse range of derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would couple this compound with a boronic acid or ester to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.

Sonogashira Coupling: The reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield an alkynyl-substituted benzonitrile. These products are valuable intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This is a key method for synthesizing arylamines.

Cyanation: The iodine can be displaced by a cyanide group, typically using a metal cyanide salt and a transition metal catalyst, to introduce a second nitrile group onto the aromatic ring.

While these reactions are standard transformations for aryl iodides, specific examples with detailed conditions and yields for this compound are not readily found in general scientific databases. The successful application of these methods would depend on the optimization of reaction parameters to accommodate the specific electronic and steric properties of the substrate.

Table 2: Potential Derivatization Reactions at the Iodine Position

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | |

| Sonogashira | Terminal alkyne (R-C≡CH) | |

| Buchwald-Hartwig | Amine (R₂NH) | |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) |

Note: This table represents potential transformations. Specific experimental data for these reactions with this compound is not available in the searched literature.

Applications of 2,4 Difluoro 5 Iodobenzonitrile in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The distinct reactivity of the iodo, fluoro, and cyano substituents on the aromatic ring of 2,4-difluoro-5-iodobenzonitrile makes it a highly sought-after starting material for the synthesis of intricate molecules. acs.orgpageplace.de The iodine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, alkynyl, and amino moieties. The fluoro groups contribute to the modulation of the electronic properties and metabolic stability of the final compounds, a desirable feature in medicinal chemistry. Furthermore, the nitrile group can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

Precursor in the Synthesis of Scaffolds for Biological Research

The strategic placement of reactive sites on this compound has been exploited in the synthesis of various biologically active scaffolds.

Synthetic Intermediate for Trypanothione Reductase Inhibitor Analogues

While direct synthesis of Trypanothione Reductase inhibitor analogues from this compound is not explicitly detailed in the provided information, its role as a versatile precursor for heterocyclic compounds suggests its potential utility in this area. pageplace.degoogle.com The synthesis of related nitrogen-containing heterocyclic systems often involves intermediates that could be derived from this starting material.

Synthetic Intermediate for Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist Analogues

The development of potent and selective antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a significant area of research for the treatment of pain and respiratory diseases. nih.gov While a direct synthetic route from this compound is not explicitly described, the structural motifs present in known TRPA1 antagonists often feature substituted aromatic rings that could be accessed through the versatile chemistry of this building block. nih.govmdpi.com For instance, the synthesis of hybrid analogs of TRPA1 and TRPV1 antagonists has involved the condensation of A- and C-regions to form a 1,2,4-oxadiazole (B8745197) core. mdpi.com The substituted phenyl rings required for these regions could potentially be synthesized using this compound as a starting material, highlighting its value in constructing libraries of potential antagonist analogues.

Precursor for Advanced Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. mdpi.com this compound serves as a valuable precursor for the construction of various heterocyclic frameworks. The iodine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse substituents, which can then participate in subsequent cyclization reactions to form the desired heterocyclic ring. The fluorine atoms can influence the regioselectivity of these reactions and enhance the biological activity of the final products. For example, similar difluoro-iodinated aromatic compounds have been used in the synthesis of quinazoline (B50416) derivatives, an important class of N-heterocycles. mdpi.com

Potential in Materials Science and Optoelectronic Applications

The unique electronic properties conferred by the fluorine and cyano groups suggest that this compound and its derivatives have potential applications in the field of materials science.

Integration into Thermally Activated Delayed Fluorescence (TADF) Emitters (inferred from related compounds)

Thermally Activated Delayed Fluorescence (TADF) emitters are a crucial component of third-generation organic light-emitting diodes (OLEDs), enabling high efficiency and long device lifetimes. beilstein-journals.orgaps.orgrsc.org The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap. While the direct use of this compound in TADF emitters is not documented, related fluorinated and cyano-substituted aromatic compounds are commonly employed as acceptor units in TADF emitters. rsc.org The electron-withdrawing nature of the fluorine and nitrile groups in this compound makes it a plausible candidate for incorporation into the acceptor part of a TADF molecule. Its derivatives could potentially be used to fine-tune the emission color and efficiency of TADF emitters for applications in displays and lighting. frontiersin.orgrsc.org

Design of Fluoro-Aromatic Scaffolds for Conjugated Systems

The key to the utility of this compound in constructing these systems is the presence of the iodine atom. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis. sigmaaldrich.com This reactivity allows for the precise and efficient connection of the 2,4-difluorobenzonitrile (B34149) core to other aromatic or unsaturated units, thereby extending the π-conjugation and building up the desired molecular scaffold.

The primary strategies for utilizing this compound in the synthesis of conjugated systems involve well-established cross-coupling methodologies:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is one of the most widely used methods for forming aryl-aryl bonds, enabling the synthesis of biaryls and extended poly-aromatic systems. researchgate.net

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The resulting aryl-alkyne linkage is a critical structural motif in many conjugated materials, offering rigidity and linear extension of the π-system.

Stille Coupling: This method involves the reaction of the aryl iodide with an organotin compound (stannane). organic-chemistry.org It is known for its tolerance of a wide variety of functional groups, making it a robust choice for the synthesis of complex molecules.

The versatility of this compound as a building block is summarized in the interactive data table below, which outlines its application in these key cross-coupling reactions for the design of conjugated scaffolds.

Table 1: Cross-Coupling Reactions for the Elaboration of this compound

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Application in Conjugated Systems |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl-Aryl or Aryl-Vinyl | Synthesis of co-polymers and dendrimers for OLEDs and OPVs. |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst + Cu(I) salt (e.g., CuI) + Base | Aryl-Alkyne | Creation of rigid, linear conjugated oligomers and polymers. |

| Stille Coupling | Organostannane (e.g., Aryl-SnR₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl | Building complex, functionalized polyaromatic structures. |

These reactions leverage the high reactivity of the carbon-iodine bond, allowing for the selective formation of new carbon-carbon bonds while the difluoro and nitrile functionalities remain intact. vulcanchem.com This modular approach enables chemists to systematically build a library of conjugated materials from a single, versatile starting material, fine-tuning the electronic and photophysical properties by varying the coupling partner. The resulting fluoro-aromatic scaffolds are integral to the development of next-generation organic electronic materials.

Mechanistic Investigations and Theoretical Studies of 2,4 Difluoro 5 Iodobenzonitrile Reactivity

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and properties related to reactivity, such as molecular orbital distributions.

For molecules like 2,4-Difluoro-5-iodobenzonitrile, DFT calculations provide insight into how the substituents influence the aromatic ring's electron distribution. The electron-withdrawing nature of the two fluorine atoms and the nitrile group makes the aromatic ring electron-deficient. This electronic environment is critical in determining the molecule's susceptibility to nucleophilic attack and its behavior in cross-coupling reactions.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding chemical reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. In reactions like oxidative addition to a metal center, the HOMO's characteristics are paramount.

LUMO: The energy and location of the LUMO reveal the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms attached to the halogens, making these sites susceptible to reactions.

While specific DFT studies for this compound are not extensively published, analysis of the closely related 4-iodobenzonitrile (B145841) provides a strong comparative model. In a study on polymer solar cells, theoretical calculations showed that 4-iodobenzonitrile possesses a significant dipole moment, which influences its interaction with other molecules. researchgate.net Its electronic properties are heavily influenced by the interplay between the electron-withdrawing nitrile group and the polarizable iodine atom. The introduction of two additional fluorine atoms in this compound is expected to further lower the energy of the LUMO, making the aromatic ring even more electron-deficient and potentially more reactive in certain transformations.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of transition state (TS) energies. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding reaction rates and mechanisms.

For instance, in palladium-catalyzed cross-coupling reactions—a common application for aryl iodides—the mechanism typically involves oxidative addition, transmetalation, and reductive elimination. DFT can model each of these steps. The oxidative addition of the C-I bond of this compound to a Pd(0) complex is often the rate-determining step. Calculations can reveal the energy barrier for this step, showing how it is influenced by the electronic and steric environment of the molecule.

In a study of the fluorination of (diacetoxyiodo)arenes, DFT calculations were used to map the reaction coordinate for the interaction of a fluoride (B91410) ion with the hypervalent iodine center, identifying two distinct transition states (TS-I and TS-II) along the pathway to the final product. ed.ac.uk This demonstrates the power of DFT to dissect complex reaction mechanisms step-by-step.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In a molecule like this compound, several reaction sites exist, including the C-I bond, the C-F bonds, and the C-H bond. By comparing the activation energies for reactions at these different sites, DFT can predict the most likely outcome.

For example, in metalation reactions using strong bases, deprotonation could occur at the C-H position. However, halogen-metal exchange at the C-I bond is also a common pathway. A computational study on the regioselective metalation of various fluorinated nitriles highlighted the ability to direct reactions to specific sites based on the choice of base and reaction conditions. usp.br DFT calculations can quantify the thermodynamic and kinetic favorability of each potential pathway, guiding the synthetic chemist to the desired regioisomer.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. osti.gov While this compound itself is achiral, it can be used in reactions that generate chiral centers. For example, in Stille cross-coupling reactions of related fluorinated synthons, the stereochemistry of the starting material was shown to be retained in the product. researchgate.net DFT calculations can elucidate the transition state geometries that lead to this retention of stereochemistry, explaining why one stereochemical outcome is favored.

Spin-Orbit Coupling and Electronic Structure Analysis

The presence of a heavy atom like iodine in this compound has a profound impact on its electronic properties due to a phenomenon known as spin-orbit coupling (SOC) . SOC is a relativistic effect that describes the interaction between an electron's spin magnetic moment and its orbital magnetic moment. In molecules containing heavy atoms, where electrons move at speeds approaching a fraction of the speed of light, this interaction becomes significant.

A key consequence of strong SOC is that it facilitates intersystem crossing (ISC)—a non-radiative process where a molecule changes its spin state, for example, from a singlet excited state (S₁) to a triplet excited state (T₁). This "heavy-atom effect" is crucial in applications involving phosphorescence.

While a detailed electronic structure analysis of this compound is not widely available, studies on the similar compound 4-iodobenzonitrile have shown its effectiveness as a solid matrix for inducing room-temperature phosphorescence in other molecules (dopants). acs.org This effect is attributed to the external heavy-atom effect, where the iodine on 4-iodobenzonitrile enhances SOC in the nearby dopant molecules, promoting the S₁ → T₁ transition and subsequent phosphorescent emission. This strongly implies that this compound would exhibit similar, if not enhanced, properties due to the intrinsic heavy-atom effect of its iodine atom.

Furthermore, studies on 4-iodobenzonitrile under high pressure have shown that its electronic band structure consists of relatively flat bands, which can be viewed as discrete molecular orbitals. rsc.org This indicates that the electronic properties are largely determined by the molecular unit itself rather than extensive delocalization throughout the crystal. The calculated band gap for 4-iodobenzonitrile is in the insulator range (2.5-2.8 eV), a property that would be modulated by the fluorine substituents in this compound. rsc.org

Computational Studies on Halogen Bonding Interactions

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site on another molecule. acs.orgvulcanchem.com The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen, along the axis of the covalent bond (e.g., the C-I bond). The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and with the electron-withdrawing power of the group attached to it.

This compound is an excellent candidate for forming strong halogen bonds. The iodine atom is highly polarizable, and the attached benzene (B151609) ring is rendered strongly electron-deficient by three powerful electron-withdrawing groups (two fluorines and one nitrile). This electronic setup enhances the positive character of the σ-hole on the iodine atom, making it a potent halogen bond donor.

Computational studies, often using DFT or more advanced ab initio methods, are essential for characterizing these interactions. These studies can calculate the molecular electrostatic potential (MEP) surface to visualize the σ-hole and quantify its magnitude. They can also determine the geometry and interaction energy of halogen-bonded complexes.

A detailed high-pressure crystallographic and computational study on 4-iodobenzonitrile provides a valuable model. ed.ac.ukrsc.org In its crystal structure, molecules form infinite chains via C-I···N≡C halogen bonds. rsc.org The key geometric and energetic parameters of these interactions have been quantified.

| Parameter | Value at Ambient Pressure | Value at 5.0 GPa | Reference |

|---|---|---|---|

| I···N Distance | 3.168 Å | 2.840 Å | ed.ac.ukrsc.org |

| C-I···N Angle | ~180° (linear) | ~180° (linear) | rsc.org |

| Interaction Energy (PIXEL Calc.) | -16.3 kJ/mol | -21.7 kJ/mol | ed.ac.uk |

This interactive table summarizes key data on the halogen bond in 4-iodobenzonitrile, which serves as a model for this compound.

These data show that the halogen bond is a robust and significant interaction, becoming even stronger under compression. ed.ac.ukrsc.org For this compound, it is predicted that the C-I···N halogen bond would be even stronger than in 4-iodobenzonitrile due to the increased positive potential of the σ-hole caused by the ortho- and para-fluorine atoms. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots could further be used to analyze the nature and strength of these bonds. researchgate.net

Spectroscopic and Kinetic Studies to Support Reaction Mechanisms

Experimental studies provide the ultimate validation for theoretical predictions. Spectroscopic and kinetic analyses are crucial for confirming molecular structures and understanding reaction pathways and rates.

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard tools for characterizing molecules like this compound.

¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure. For instance, in a related isomer, 3,5-Difluoro-4-iodobenzonitrile , the protons appear as a doublet in the ¹H NMR spectrum, confirming their symmetric environment. nih.gov For this compound, two distinct signals for the two aromatic protons and two for the fluorine atoms would be expected, with complex coupling patterns providing definitive structural proof.

IR Spectroscopy reveals the characteristic vibrational frequencies of functional groups. A strong absorption band around 2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.

Raman Spectroscopy has been used to study the vibrational modes of 4-iodobenzonitrile under pressure, showing a mixed C-I/I···N stretching frequency that shifts upon a phase transition, providing direct evidence of changes in the halogen bonding environment. rsc.org

Kinetic Studies: Kinetic studies, which measure reaction rates, provide powerful evidence for proposed mechanisms. While formal kinetic analysis (e.g., determining rate laws and activation energies) for reactions of this compound is not commonly reported, reaction outcomes under varying conditions offer kinetic insights.

In copper-catalyzed cross-coupling reactions, the reactivity of aryl iodides is often dependent on the electronic nature of the substituents. Studies on the difluoromethylation of various aryl iodides showed that electron-deficient aryl iodides generally react faster and give higher yields than electron-rich ones. acs.org This is consistent with a mechanism where oxidative addition to the metal center is a key step, which is favored by electron-poor substrates. For example, the reaction of (IPr)Cu(CHF₂) with 4-iodobenzonitrile required heating to 90 °C to achieve a high yield, indicating a significant kinetic barrier. acs.org

The following table shows results from a study on the arylation of a trioxadiamine, comparing the efficiency of different iodobenzonitrile isomers. Such data, while not a formal kinetic study, provides a clear indication of relative reactivity.

| Aryl Iodide Substrate | Catalytic System | Yield of Diarylated Product | Reference |

|---|---|---|---|

| 4-Iodobenzonitrile | CuI/L1 | 91% | mdpi.com |

| 3-Iodobenzonitrile | CuI/L1 | 72% | mdpi.com |

| 2-Iodobenzonitrile | CuI/L1 | 25% | mdpi.com |

This interactive table shows how the position of the iodo and cyano groups affects the yield in a Cu-catalyzed arylation, demonstrating the kinetic influence of the substrate's structure.

These results clearly show that the substitution pattern has a dramatic effect on the reaction efficiency, with para-substitution being most favorable. mdpi.com This type of data, gathered through systematic screening and monitored by techniques like GC-MS or NMR, helps to build a mechanistic understanding and supports the predictions made by theoretical models.

Future Perspectives and Emerging Research Directions for 2,4 Difluoro 5 Iodobenzonitrile Chemistry

Development of Highly Selective and Efficient Catalytic Systems

The future utility of 2,4-Difluoro-5-iodobenzonitrile is intrinsically linked to the development of catalytic systems that can selectively target its different functional groups. The primary challenge lies in achieving chemoselectivity, particularly in distinguishing between the C-I bond and the C-F bonds in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are the most established methods for functionalizing aryl halides. researchgate.netorganic-chemistry.orginnospk.com Future research will focus on designing ligand-catalyst systems with high selectivity for the C-I bond, leaving the more robust C-F bonds and the nitrile group intact. This would allow for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations to be performed at the 5-position. The development of catalysts that operate at low temperatures and with low catalyst loadings (ppm levels) will be crucial for making these processes more sustainable and cost-effective. organic-chemistry.orgresearchgate.net

Beyond palladium, cheaper and more earth-abundant metals like copper and nickel are gaining traction as catalysts for cross-coupling reactions. chemrxiv.org Research into nickel-catalyzed C–CN bond activation could even enable isotopic labeling of the nitrile group for use in mechanistic or metabolic studies. chemrxiv.org Furthermore, gold-catalyzed methods, such as the iododeboronation of aryl boronic acids, represent another frontier for activating and transforming molecules containing iodine. acs.org

The development of dual-catalyst systems could unlock sequential, one-pot functionalization pathways. For instance, a highly selective palladium catalyst could first mediate a cross-coupling reaction at the C-I bond, followed by the introduction of a second catalyst to facilitate a nucleophilic aromatic substitution (SNAr) reaction at one of the fluorine atoms.

| Catalyst System | Target Transformation | Potential Advantage |

| Pd(0) with specialized phosphine (B1218219) ligands | Selective C-I bond cross-coupling (e.g., Suzuki, Heck) | High selectivity over C-F bonds, well-established reactivity. |

| Ni(0) complexes | C-I cross-coupling or C-CN bond activation | Use of a more earth-abundant metal; potential for novel C-CN transformations. chemrxiv.orgchemrxiv.org |

| Cu(I)/Cu(II) salts | Cyanation, C-I cross-coupling | Low-cost catalyst, unique reactivity profiles. chemrxiv.org |

| Au(I) complexes | Gold-mediated transformations | Mild reaction conditions, different selectivity compared to other metals. acs.org |

Exploration of Novel Reaction Partners and Transformation Modalities

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound an intriguing substrate for exploring new reaction types. The electron-withdrawing nature of these groups activates the aromatic ring for certain transformations and influences the reactivity of the iodine atom.

Future research will likely move beyond standard cross-coupling reactions to explore novel transformation modalities. This includes the use of hypervalent iodine reagents, which could act as cyano-transfer one-electron oxidants, potentially involving the nitrile group in redox processes. nih.gov Another area of exploration is radical-based C-H functionalization, which could allow for the introduction of functional groups at the remaining C-H position on the ring without pre-functionalization. researchgate.net

The development of tandem reactions represents a powerful strategy for rapidly building molecular complexity. A potential sequence could involve a substitution reaction at the iodine, followed by an intramolecular cyclization involving the nitrile group, a common transformation for synthesizing heterocyclic scaffolds. researchgate.net Similarly, novel approaches to forming aryl nitriles from other functional groups could be adapted, such as the tandem substitution and oxidative rearrangement of benzyl (B1604629) halides, offering new synthetic routes to complex nitrile-containing molecules. nih.gov

Strategies for Late-Stage Functionalization of Complex Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules at a late point in their synthesis. nih.govwikipedia.orgresearchgate.net This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov this compound is an ideal building block for creating parent compounds that can later be diversified via LSF.

A complex molecule containing the this compound core could be subjected to LSF targeting the C-I bond. The high reactivity and predictable nature of reactions at this site (e.g., Stille or Suzuki coupling) make it a prime target for introducing a wide range of substituents. Furthermore, catalyst-controlled C-H functionalization could be employed to modify the sole C-H bond on the ring, a strategy that is becoming increasingly sophisticated. nih.gov

The development of chemoselective LSF reactions is paramount. For example, a mild, palladium-catalyzed cyanation method could be used to introduce a nitrile group onto a complex aryl halide precursor, or conversely, a robust catalytic system could selectively couple a group at the iodine position of a this compound-containing drug candidate while tolerating a multitude of other sensitive functional groups. organic-chemistry.orgresearchgate.net

| LSF Strategy | Target Site on Derivative | Purpose |

| Palladium-Catalyzed Cross-Coupling | C-I Bond | Introduce diverse fragments (aryl, alkyl, amine groups) for SAR studies. organic-chemistry.org |

| C-H Activation/Functionalization | C-H Bond (Position 6) | Access novel chemical space without pre-functionalization. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | C-F Bonds | Introduce nucleophiles under specific conditions, often requiring activation from other groups. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing chemical manufacturing and research. nih.govnih.gov These technologies offer improved safety, reproducibility, and efficiency, and allow for reaction conditions that are often unattainable in batch reactors. uc.ptmdpi.com

The synthesis of this compound itself, as well as its subsequent transformations, is well-suited for integration into flow chemistry systems. For example, hazardous reagents often used in halogenation or cyanation reactions can be generated and consumed in situ in a flow reactor, minimizing operator exposure. nih.gov The precise control over temperature, pressure, and residence time in flow reactors can lead to higher yields and selectivities in cross-coupling reactions involving this substrate. nih.gov

Automated synthesis platforms, which can perform multi-step reaction sequences with robotic handling, are becoming increasingly common in drug discovery. mpg.de this compound could be used as a key building block in such systems. An automated platform could be programmed to perform a sequence of reactions, for instance, a Suzuki coupling at the iodine position, followed by an SNAr reaction at a fluoro-position, and finally a transformation of the nitrile group, all without manual intervention. mpg.de This enables the rapid synthesis of numerous derivatives for screening.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.gov The trifunctional nature of this compound makes it an excellent scaffold for library synthesis.

The distinct reactivity of the C-I bond versus the C-F bonds allows for a sequential and orthogonal diversification strategy. A library could be generated by first performing a diverse set of cross-coupling reactions at the iodine position with various building blocks. This initial library could then be further diversified in a second step by reacting the C-F positions with a set of nucleophiles under SNAr conditions. Finally, the nitrile group could be hydrolyzed, reduced, or converted into a heterocycle, adding another layer of diversity.

This approach allows for the systematic exploration of the chemical space around the central benzonitrile (B105546) core. nih.gov By using this compound as the starting scaffold, researchers can quickly build libraries of complex molecules with tailored properties for screening against biological targets or for identifying new materials with desired characteristics. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2,4-Difluoro-5-iodobenzonitrile?

Methodological Answer:

The synthesis typically involves halogenation and functional group manipulation. A plausible route starts with a fluorinated benzaldehyde derivative, followed by iodination via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions (e.g., H₂SO₄/HNO₃). Subsequent nitrile introduction can be achieved through Rosenmund-von Braun reaction with CuCN in DMF at 120–150°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Key Data:

- Molecular Formula: C₇H₂F₂IN

- Molecular Weight: 281.00 g/mol (estimated from analogous compounds in ).

Basic: How should researchers characterize this compound?

Methodological Answer:

Characterization requires multi-modal analysis:

- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -120 ppm for aromatic F), ¹H NMR for aromatic protons (δ 7.5–8.5 ppm), and ¹³C NMR for nitrile (δ ~115 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 281.90.

- X-ray Crystallography: For definitive structural confirmation, if crystals are obtainable.

Advanced: How does the iodine substituent influence cross-coupling reactivity in this compound?

Methodological Answer:

The iodine atom acts as a superior leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, in palladium-catalyzed coupling with aryl boronic acids, the iodine substituent enables regioselective bond formation. Reaction optimization should include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Base: Na₂CO₃ or CsF in DMF/H₂O.

- Temperature: 80–100°C for 12–24 hours.

Monitor reaction progress via TLC (Rf shift) and confirm product via ¹H NMR .

Advanced: What electronic effects do fluorine substituents exert on the nitrile group’s reactivity?

Methodological Answer:

The electron-withdrawing nature of fluorine atoms (via inductive effects) increases the electrophilicity of the nitrile group, enhancing its participation in nucleophilic additions (e.g., with amines to form amidines). To study this:

- Conduct kinetic studies using substituted anilines in DMSO.

- Compare reaction rates with non-fluorinated analogs (e.g., 5-iodobenzonitrile).

- Use DFT calculations to map electron density distribution (software: Gaussian 16) .

Basic: What solvents and storage conditions are optimal for this compound?

Methodological Answer:

- Solubility: Highly soluble in DCM, DMF, and THF; sparingly soluble in water.

- Storage: Store under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

- Stability: Monitor via periodic NMR to detect hydrolysis or decomposition .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Steps to address:

Reproduce Synthesis: Follow literature protocols exactly, noting solvent purity and crystallization conditions.

DSC/TGA Analysis: Determine melting points dynamically to identify polymorphs.

Collaborative Validation: Cross-reference with independent labs or databases (e.g., PubChem, DSSTox) .

Advanced: What strategies improve regioselectivity in further functionalization?

Methodological Answer:

Leverage directing effects of existing substituents:

- Nitrile Group: Directs electrophiles to meta positions.

- Fluorine Atoms: Act as weak ortho/para directors.

For example, nitration with HNO₃/H₂SO₄ favors the para position relative to iodine. Confirm regiochemistry via NOE NMR or X-ray .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity: Assume acute toxicity (LD₅₀ data unavailable; handle in fume hood).

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Spill Management: Neutralize with activated carbon; avoid aqueous release due to iodine content .

Advanced: How does this compound perform in photophysical studies?

Methodological Answer:

The iodine atom introduces heavy atom effects, enhancing spin-orbit coupling for potential applications in fluorescence quenching or phosphorescence. Experimental setup:

- UV-Vis Spectroscopy: Measure λmax in acetonitrile (expected ~270 nm).

- Lifetime Measurements: Use time-correlated single-photon counting (TCSPC) to assess triplet-state lifetimes .

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer:

The iodine atom allows isotopic labeling (e.g., ¹²⁵I for imaging). Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.